REACTION_SMILES
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[CH2:53]1[O:54][CH2:55][CH2:56][CH2:57]1.[CH3:1][O:2][C:3]([c:4]1[cH:5][n:6][cH:7][c:8]([OH:10])[cH:9]1)=[O:11].[O:39]=[C:40]([O:41][CH:42]([CH3:43])[CH3:44])[N:45]=[N:46][C:47]([O:48][CH:49]([CH3:50])[CH3:51])=[O:52].[OH:31][CH2:32][c:33]1[cH:34][cH:35][cH:36][cH:37][cH:38]1.[c:12]1([P:13]([c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)[cH:26][cH:27][cH:28][cH:29][cH:30]1>>[CH3:1][O:2][C:3]([c:4]1[cH:5][n:6][cH:7][c:8]([O:10][CH2:32][c:33]2[cH:34][cH:35][cH:36][cH:37][cH:38]2)[cH:9]1)=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cncc(O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)OC(=O)N=NC(=O)OC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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COC(=O)c1cncc(OCc2ccccc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |